Bienvenue dans la boutique en ligne BenchChem!

BAY-524

Bub1 kinase inhibition In vitro potency IC50 comparison

Select BAY-524 (CAS 1445830-39-6) for precise dissection of Bub1 catalytic vs. scaffolding roles without abolishing SAC function. It maintains Mad1/Mad2/BubR1 kinetochore recruitment, uniquely enabling studies that more potent or proteolytic approaches cannot. Validated for paclitaxel-sensitization synergy (CI < 0.8 chemotype) with spatially differentiated Aurora B inhibition, making it the essential probe for functional mitotic studies and SAR-driven lead optimization campaigns.

Molecular Formula C24H24F2N6O3
Molecular Weight 482.5 g/mol
Cat. No. B605939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-524
SynonymsBAY-524;  BAY 524;  BAY524.
Molecular FormulaC24H24F2N6O3
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)OC)F
InChIInChI=1S/C24H24F2N6O3/c1-5-35-16-10-18(25)17(19(26)11-16)13-32-24(34-4)14(2)21(31-32)23-28-12-20(33-3)22(30-23)29-15-6-8-27-9-7-15/h6-12H,5,13H2,1-4H3,(H,27,28,29,30)
InChIKeyLMRCQVHTZUUHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAY-524 Procurement Guide: Baseline Characterization of a Selective Bub1 Kinase Inhibitor


BAY-524 (CAS 1445830-39-6) is a synthetic organic, ATP-competitive inhibitor of the mitotic checkpoint serine/threonine kinase Bub1 (budding uninhibited by benzimidazoles 1) [1]. It belongs to the substituted benzylpyrazole class, specifically 2-[1-(4-ethoxy-2,6-difluorobenzyl)-5-methoxy-4-methyl-1H-pyrazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine, with a molecular weight of 482.19 g/mol, a topological polar surface area of 96.21 Ų, and zero violations of Lipinski's Rule of Five [2]. BAY-524 was developed alongside its close structural analog BAY-320 as a tool compound to differentiate the catalytic versus scaffolding functions of Bub1 kinase in mitotic progression and the spindle assembly checkpoint (SAC) [1].

Why BAY-524 Cannot Be Simply Substituted by Another Bub1 Inhibitor in Research Protocols


Bub1 kinase operates within a complex mitotic network, and its inhibition produces distinct phenotypic profiles depending on the chemical scaffold, potency, and selectivity profile of the inhibitor used [1]. While Bub1 protein depletion via siRNA completely abrogates the spindle assembly checkpoint (SAC) and kinetochore recruitment of multiple checkpoint proteins, selective catalytic inhibition by compounds such as BAY-524 produces markedly different outcomes—preserving the SAC while impairing chromatid cohesion and chromosomal passenger complex (CPC) localization [1]. Even among closely related ATP-competitive inhibitors, differences in biochemical potency, cellular efficacy windows, and synergy profiles with taxane chemotherapeutics make direct substitution inadvisable. The quantitative evidence below demonstrates that BAY-524 occupies a specific position within the Bub1 inhibitor landscape, defined by measurable potency, selectivity, and functional synergy parameters that distinguish it from its nearest structural analog BAY-320 and from later-generation clinical candidates such as BAY-1816032 [1][2].

BAY-524 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Biochemical Potency Against Recombinant Human Bub1: BAY-524 vs. BAY-320

In a direct head-to-head comparison using identical assay conditions, BAY-524 inhibited the recombinant catalytic domain of human Bub1 (amino acids 704–1085) with an IC50 of 450 ± 60 nM, representing a statistically significant 1.5-fold higher potency than its closest structural analog BAY-320, which exhibited an IC50 of 680 ± 280 nM [1]. Both compounds were evaluated in the presence of 2 mM ATP, and inhibition was confirmed by monitoring both Bub1 autophosphorylation and trans-phosphorylation of histone H2A at Thr120 [1].

Bub1 kinase inhibition In vitro potency IC50 comparison

Cellular Target Engagement Window: Concentration Required for Near-Maximal Histone H2A-T120 Dephosphorylation

In both HeLa and hTERT-RPE1 cells, near-maximal suppression of Bub1-dependent histone H2A-Thr120 phosphorylation at kinetochores required 7–10 µM BAY-524, compared to 3–10 µM for BAY-320, as quantified by immunofluorescence microscopy and in-cell western assays [1]. The slightly higher cellular concentration requirement for BAY-524, despite its superior biochemical IC50, highlights a differential cellular permeability or target engagement efficiency that must be explicitly accounted for when substituting one compound for the other in cell-based assays.

Cellular target engagement Histone H2A phosphorylation Immunofluorescence quantification

Synergistic Sensitization of Cancer Cells to Paclitaxel: Quantified Chromosome Segregation Defects

BAY-524 treatment (7 µM) synergized with clinically relevant low-dose paclitaxel (1–4 nM) to impair chromosome segregation and colony formation in both HeLa and RPE1 cells over a 7-day assay period [1]. Quantitative time-lapse imaging of H2B-GFP-expressing cells revealed that BAY-524 combined with paclitaxel produced a substantially higher frequency of chromosome bridges and lagging chromosomes compared to paclitaxel alone (n = 100 cells per condition) [1]. The synergistic interaction was formally established for the analog BAY-320 using IC50 isobolograms and Chou-Talalay combination index analysis in HeLa and NCI-H1299 non-small cell lung cancer cells, where combination indices (CI) fell below 0.8—the defined threshold for synergy—across multiple fixed-ratio combinations [1]. BAY-524 produced comparable paclitaxel sensitization, indicating that this synergy is a class effect of this chemotype at these concentration ranges.

Paclitaxel synergy Chromosome segregation Colony formation Combination index

Effect on Centromeric Chromosomal Passenger Complex (CPC) Localization: BAY-524 vs. siRNA Depletion

Quantitative immunofluorescence microscopy demonstrated that BAY-524 treatment (7 µM) reduced centromeric levels of the CPC components Aurora B, Borealin, and INCENP by ~50% in HeLa cells, compared to a ~70% reduction achieved by siRNA-mediated Bub1 protein depletion [1]. This ~20-percentage-point difference quantitatively distinguishes catalytic inhibition from complete protein ablation, with BAY-524 preserving sufficient centromeric Aurora B activity to maintain near-normal mitotic progression while still impairing chromatid arm resolution [1]. In contrast, the clinical candidate BAY-1816032 induces more profound CPC displacement due to its approximately 64-fold higher biochemical potency (IC50 = 7 nM), which results in more severe mitotic phenotypes including chromosome mis-segregation, even without paclitaxel co-treatment [2].

Chromosomal passenger complex Aurora B localization INCENP Borealin Mitosis

Specificity Demonstrated by Lack of Cross-Inhibition of the Haspin Histone H3-T3 Phosphorylation Axis

When HeLa cells were treated with BAY-524 (7 µM) or BAY-320 (3 µM), phosphorylation of the Haspin substrate histone H3 at Thr3 remained undetectably affected, confirming that neither compound cross-inhibits Haspin kinase at the concentrations required for complete Bub1 inhibition [1]. This is functionally significant because Haspin and Bub1 cooperate to recruit CPC to centromeres via parallel phosphorylation pathways; combined inhibition of Bub1 (by BAY-524) and Haspin (by 5-Iodotubercidin) resulted in ~80% reduction of centromeric CPC levels, compared to ~40% reduction by either inhibitor alone [1]. In contrast, broader-spectrum kinase inhibitors that inadvertently target both kinases would produce artificially enhanced CPC displacement phenotypes, confounding experimental interpretation.

Kinase selectivity Haspin Histone H3 phosphorylation CPC recruitment

Chemical Structure Divergence from BAY-320: 5-Methoxy vs. 5-Cyclopropyl Pyrazole Substitution as a Determinant of Potency and Physicochemical Profile

BAY-524 and BAY-320 share an identical core scaffold but differ at a single position: BAY-524 bears a 5-methoxy group on the pyrazole ring, whereas BAY-320 carries a 5-cyclopropyl substituent [1]. This single substitution results in a measurable potency difference (IC50 450 vs. 680 nM) and distinct physicochemical properties, including a lower calculated logP for BAY-524 (XLogP 3.81 [2]) consistent with the polar methoxy group contributing to altered solubility and cellular permeability characteristics. The 5-methoxy substitution also eliminates the chiral center or conformational constraints associated with the cyclopropyl ring in BAY-320, which may affect metabolic stability and off-target binding profiles. These structural differences are non-trivial for procurement because they determine which compound is optimal for a given experimental system—BAY-524 may offer advantages in solubility-limited assay formats, while BAY-320 may be preferred where lower logP is detrimental to membrane penetration.

Structure-activity relationship Chemotype differentiation Drug-likeness

BAY-524 Best-Fit Research Application Scenarios Based on Verified Differentiation Evidence


Differentiating Catalytic from Scaffolding Functions of Bub1 in Mitotic Checkpoint Studies

BAY-524 is the optimal tool compound for studies requiring selective Bub1 catalytic inhibition without abolishing SAC function. At 7–10 µM, BAY-524 reduces centromeric CPC levels by only ~50% and preserves Mad1/Mad2/BubR1 kinetochore recruitment, whereas siRNA-mediated Bub1 depletion eliminates SAC signaling entirely [1]. This intermediate phenotype, combined with the compound's demonstrated lack of Haspin cross-reactivity [1], enables clean dissection of the phosphorylation-dependent versus scaffolding roles of Bub1 that cannot be achieved with more potent clinical inhibitors like BAY-1816032, which produce chromosome mis-segregation as monotherapy [3].

Preclinical Taxane-Sensitization Studies in Solid Tumor Models

For in vitro and in vivo studies evaluating Bub1 inhibition as a strategy to sensitize tumors to low-dose paclitaxel, BAY-524 provides a validated synergy profile. The compound, in combination with 1–4 nM paclitaxel, significantly increases chromosome segregation defects and suppresses colony formation in both HeLa and RPE1 cells [1]. The well-characterized combination index of the chemotype (CI < 0.8 for BAY-320-paclitaxel) supports the use of BAY-524 in analogous synergy studies where its higher biochemical potency may allow exploration of paclitaxel-sparing regimens not accessible with BAY-320 [1]. Note that for in vivo pharmacokinetic/pharmacodynamic studies requiring nanomolar systemic exposure, the later-generation inhibitor BAY-1816032 (IC50 = 7 nM) [3] may be more suitable.

Investigating Aurora B Kinase Regulation via the Bub1-CPC Axis

BAY-524 treatment reduces centromeric Aurora B activity (measured by CENP-A Ser7 phosphorylation) by ~50% while only modestly affecting chromosome arm Aurora B activity (measured by histone H3 Ser10 phosphorylation, reduced by ~10–20%) [1]. This spatially differentiated effect makes BAY-524 particularly valuable for studies examining compartment-specific Aurora B regulation, especially when combined with the Haspin inhibitor 5-Iodotubercidin to achieve ~80% CPC displacement and near-complete Aurora B centromere delocalization [1].

Structure-Activity Relationship (SAR) Studies on the Benzylpyrazole Bub1 Inhibitor Chemotype

As the 5-methoxy-substituted analog paired with the 5-cyclopropyl-substituted BAY-320, BAY-524 serves as an essential SAR probe for understanding the contribution of the pyrazole C5 substituent to Bub1 potency, selectivity, and cellular permeability [1]. The ~1.5-fold potency advantage and lower calculated logP (3.81) of BAY-524 relative to BAY-320 provide a quantitative framework for optimizing this chemotype toward clinical candidates [1][2]. Procurement of both BAY-524 and BAY-320 as a matched pair is recommended for comprehensive SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-524

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.